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Compound of Interest

Compound Name: Miniruby

Cat. No.: B1177709

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Miniruby, a bright and
stable monomeric red fluorescent protein, for live-cell imaging applications. Miniruby is an
excellent tool for visualizing subcellular structures and dynamics in real-time. This document
outlines the properties of Miniruby, detailed protocols for its use, and examples of its
application.

Introduction to Miniruby

Miniruby is a monomeric red fluorescent protein derived from the coral Entacmaea quadricolor.
Its monomeric nature makes it an ideal fusion tag, as it is less likely to cause aggregation or
interfere with the function of the protein of interest. With excitation and emission maxima at 558
nm and 605 nm respectively, Miniruby is well-suited for multicolor imaging experiments with
spectrally distinct fluorescent proteins.[1][2] It exhibits exceptional resistance to denaturation at
pH extremes.[1][2][3] Furthermore, Miniruby is approximately ten times brighter than EGFP
when targeted to the endoplasmic reticulum.[1][2][3]

Quantitative Data

The photophysical and biochemical properties of Miniruby are summarized in the table below,
alongside other common red fluorescent proteins for comparison.
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Property Miniruby (mRuby) mCherry
Excitation Maximum (nm) 558 587
Emission Maximum (nm) 605 610

Molar Extinction Coefficient

112,000 72,000
(M~tcm™?)
Quantum Yield 0.35 0.22
Brightness 39.2 15.8
Stokes Shift (nm) 47 23
Photobleaching Probability 5.3x10°% N/A
Maturation Half-Time (hours at

2.8 ~1
37°C)
Monomeric Yes Yes

Brightness is the product of the molar extinction coefficient and the quantum yield. Data
compiled from multiple sources.[1][4]

Experimental Protocols
Plasmid Transfection for Transient Expression of
Miniruby Fusion Proteins

This protocol describes the transient transfection of mammalian cells with a plasmid encoding a
Miniruby fusion protein using a lipid-based transfection reagent.

Materials:
o Plasmid DNA encoding the Miniruby fusion protein of interest (e.g., Miniruby-Tubulin)
o Mammalian cell line of choice (e.g., HeLa, HEK293)

o Complete growth medium (e.g., DMEM with 10% FBS)
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Opti-MEM | Reduced Serum Medium

Lipid-based transfection reagent (e.g., Lipofectamine 3000)

6-well tissue culture plates

Phosphate-Buffered Saline (PBS)
Procedure:

o Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will
result in 70-90% confluency at the time of transfection.

e Transfection Complex Preparation:

o In a sterile microcentrifuge tube, dilute 2.5 ug of the Miniruby fusion plasmid DNA in 125
pL of Opti-MEM.

o In a separate sterile microcentrifuge tube, dilute 5 pL of the lipid-based transfection
reagent in 125 pL of Opti-MEM.

o Combine the diluted DNA and the diluted lipid reagent. Mix gently by pipetting and
incubate for 15-20 minutes at room temperature to allow for complex formation.

e Transfection:

o Gently aspirate the growth medium from the cells and replace it with 2 mL of fresh, pre-
warmed complete growth medium.

o Add the 250 pL of the DNA-lipid complex dropwise to each well.
o Gently rock the plate to ensure even distribution of the complexes.
e Incubation and Expression:

o Incubate the cells at 37°C in a 5% CO:2 incubator.
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o Expression of the Miniruby fusion protein can typically be observed 24-48 hours post-
transfection.

Generation of Stable Cell Lines Expressing Miniruby
Fusion Proteins

This protocol outlines the generation of a stable cell line with constitutive expression of a
Miniruby fusion protein using a lentiviral vector system.

Materials:

 Lentiviral vector encoding the Miniruby fusion protein and a selectable marker (e.qg.,
puromycin resistance)

o HEK293T cells for lentivirus production

 Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
» Transfection reagent

o Target mammalian cell line

e Polybrene

» Selection antibiotic (e.g., puromycin)

e Complete growth medium

Procedure:

 Lentivirus Production:

o Co-transfect HEK293T cells with the lentiviral vector carrying the Miniruby fusion
construct, and the packaging and envelope plasmids.

o Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
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o Filter the supernatant through a 0.45 pm filter to remove cellular debris. The viral
supernatant can be stored at -80°C.

e Transduction of Target Cells:

[¢]

Seed the target cells in a 6-well plate.

[e]

On the following day, replace the medium with fresh medium containing 8 pg/mL
polybrene.

[e]

Add the desired amount of viral supernatant to the cells.

Incubate for 24-48 hours.

o

e Selection of Stable Cells:

o Two to three days after transduction, begin selection by replacing the medium with fresh
medium containing the appropriate concentration of the selection antibiotic (e.g.,
puromycin). The optimal concentration should be determined by a kill curve for your
specific cell line.

o Replace the selective medium every 3-4 days.
o Continue selection for 1-2 weeks until non-transduced cells are eliminated.
o Expansion of Stable Pool:

o Once a stable, resistant population of cells is established, expand the cells for further
experiments.

Live-Cell Imaging of Miniruby-Expressing Cells

Materials:
e Cells expressing the Miniruby fusion protein (transiently or stably)
¢ Glass-bottom imaging dishes or chambered coverglass

o COz2-independent imaging medium or a microscope stage-top incubator
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» Fluorescence microscope equipped for live-cell imaging (inverted microscope, environmental
control, and a camera sensitive to red fluorescence)

Procedure:
e Cell Plating for Imaging:

o Plate the Miniruby-expressing cells on glass-bottom dishes. Allow the cells to adhere and
spread.

e Microscope Setup:
o Turn on the fluorescence microscope and allow the light source and camera to warm up.
o If using a stage-top incubator, set the temperature to 37°C and COz2 to 5%.

o Select the appropriate filter set for Miniruby (e.g., a TRITC or Texas Red filter set).
Excitation should be around 560 nm and emission collection around 610 nm.

e Image Acquisition:
o Place the imaging dish on the microscope stage.

o If not using a stage-top incubator, replace the culture medium with CO2z-independent
imaging medium just before imaging.

o Locate the cells using brightfield or phase-contrast microscopy.

o Switch to fluorescence imaging. Use the lowest possible excitation light intensity and
exposure time to minimize phototoxicity and photobleaching.

o Acquire single images or time-lapse series as required for your experiment.

Visualizations
Experimental Workflow for Live-Cell Imaging
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Caption: Workflow for live-cell imaging using Miniruby.

Peroxisome Inheritance During Mitosis
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Miniruby can be targeted to specific organelles to study their dynamics. By fusing Miniruby to
a peroxisomal targeting signal (PTS), the inheritance of peroxisomes during cell division can be

visualized.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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